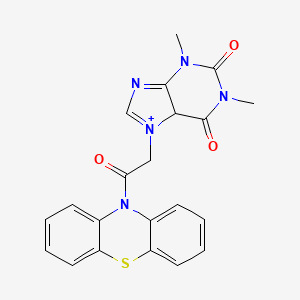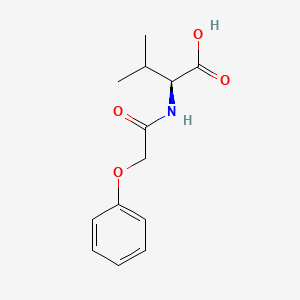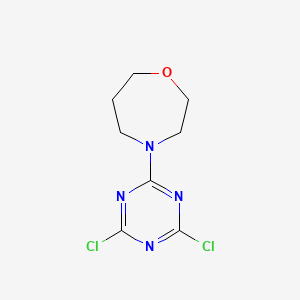
1,3-dimethyl-7-(2-oxo-2-phenothiazin-10-ylethyl)-5H-purin-7-ium-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-7-(2-oxo-2-phenothiazin-10-ylethyl)-5H-purin-7-ium-2,6-dione is a complex organic compound that belongs to the class of purine derivatives
Métodos De Preparación
The synthesis of 1,3-dimethyl-7-(2-oxo-2-phenothiazin-10-ylethyl)-5H-purin-7-ium-2,6-dione involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Phenothiazine Moiety: The phenothiazine group is introduced through a nucleophilic substitution reaction, where the purine core reacts with a phenothiazine derivative under basic conditions.
Oxidation and Methylation: The final steps involve oxidation to introduce the oxo group and methylation to achieve the desired substitution pattern on the purine ring.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
1,3-dimethyl-7-(2-oxo-2-phenothiazin-10-ylethyl)-5H-purin-7-ium-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of additional oxo groups or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting oxo groups to hydroxyl groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of certain bonds and formation of smaller fragments.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may have potential as a biochemical probe or tool for studying biological processes, particularly those involving purine metabolism or phenothiazine interactions.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects in treating diseases related to purine metabolism or phenothiazine activity.
Industry: It may find applications in the development of new materials or as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,3-dimethyl-7-(2-oxo-2-phenothiazin-10-ylethyl)-5H-purin-7-ium-2,6-dione is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The purine moiety may interact with enzymes involved in purine metabolism, while the phenothiazine group could interact with various receptors or ion channels. These interactions could lead to modulation of biochemical pathways and physiological effects.
Comparación Con Compuestos Similares
1,3-dimethyl-7-(2-oxo-2-phenothiazin-10-ylethyl)-5H-purin-7-ium-2,6-dione can be compared with other similar compounds, such as:
1,3-dimethylxanthine (Caffeine): Both compounds contain a purine core, but caffeine lacks the phenothiazine moiety, making it less complex and with different biological activities.
Phenothiazine Derivatives: Compounds like chlorpromazine contain the phenothiazine moiety but lack the purine core, leading to different pharmacological properties.
Theophylline: Another purine derivative, theophylline, is structurally similar but does not contain the phenothiazine group, resulting in distinct therapeutic uses.
The uniqueness of this compound lies in its combination of the purine and phenothiazine
Propiedades
Fórmula molecular |
C21H18N5O3S+ |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
1,3-dimethyl-7-(2-oxo-2-phenothiazin-10-ylethyl)-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C21H18N5O3S/c1-23-19-18(20(28)24(2)21(23)29)25(12-22-19)11-17(27)26-13-7-3-5-9-15(13)30-16-10-6-4-8-14(16)26/h3-10,12,18H,11H2,1-2H3/q+1 |
Clave InChI |
XLSVEIONAMAJSB-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=NC=[N+](C2C(=O)N(C1=O)C)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-butyl-7-oxo-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide](/img/structure/B12345474.png)
![(5Z)-3-(3-methoxypropyl)-5-[(3-phenylpyrazolidin-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12345475.png)
![1-[6-[Bis(4-methoxyphenyl)-phenylmethoxymethyl]-4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-5-hydroxyoxan-3-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12345483.png)
![N-[(E)-1H-indol-3-ylmethylideneamino]-5-propan-2-ylpyrazolidine-3-carboxamide](/img/structure/B12345494.png)
![N-(4-cyanophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345495.png)

![2-(4-(4-(Dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B12345501.png)
![9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane](/img/structure/B12345506.png)
![5-(5-chlorothiophen-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12345508.png)
![8-(butan-2-ylamino)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12345516.png)
![sodium;2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B12345521.png)
![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12345526.png)
![Acetamide, N-[3-(methylthio)phenyl]-2-[(9-phenylpyrazolo[5,1-c]-1,2,4-triazolo[4,3-a]pyrazin-3-yl)thio]-](/img/structure/B12345530.png)

